molecular formula C12H15N5O B7563988 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperazine

1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperazine

Cat. No.: B7563988
M. Wt: 245.28 g/mol
InChI Key: BSGICILMRNRDQE-UHFFFAOYSA-N
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Description

1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperazine is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with a pyridine and piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperazine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the pyridine and piperazine units. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide–dimethyl sulfoxide medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the aforementioned synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with the nucleophile replacing a leaving group.

Scientific Research Applications

1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

3-methyl-5-(2-piperazin-1-ylpyridin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-9-15-12(18-16-9)10-2-3-14-11(8-10)17-6-4-13-5-7-17/h2-3,8,13H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGICILMRNRDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=NC=C2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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